[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and isobutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Coupling of Pyrazole Units: The two pyrazole units are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloenzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
- (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-2-yl]methyl})amine
Uniqueness
The uniqueness of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isobutyl groups enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-5-20-15(13(4)6-18-20)9-16-7-14-8-17-19(11-14)10-12(2)3/h6,8,11-12,16H,5,7,9-10H2,1-4H3 |
InChI Key |
PPBXCMXFOAIFIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=CN(N=C2)CC(C)C |
Origin of Product |
United States |
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